molecular formula C23H27NO5 B1143221 Fmoc-Asparaginol(Trt) CAS No. 161529-14-2

Fmoc-Asparaginol(Trt)

Cat. No.: B1143221
CAS No.: 161529-14-2
M. Wt: 397.46
InChI Key:
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Mechanism of Action

Target of Action

Fmoc-Asparaginol(Trt) is primarily used in the field of peptide synthesis . It is a building block for solid phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asparaginol(Trt) interacts with its targets through a process known as coupling . This compound is added to the growing peptide chain in a stepwise manner during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis process, and the Trt group protects the side chain of the asparagine .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Asparaginol(Trt) is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

It’s important to note that this compound has good solubility properties in most organic solvents .

Result of Action

The result of Fmoc-Asparaginol(Trt)'s action is the successful synthesis of peptides with high purity . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn .

Action Environment

The action of Fmoc-Asparaginol(Trt) can be influenced by various environmental factors. For instance, the reaction time may need to be extended to ensure complete deprotection when Asn (Trt) is the N-terminal residue . Additionally, the compound should be stored at 2-8 °C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-Asparaginol(Trt) plays a crucial role in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions involves the coupling of Fmoc-Asparaginol(Trt) into the peptide chain through solid-phase synthesis .

Molecular Mechanism

The molecular mechanism of Fmoc-Asparaginol(Trt) involves its incorporation into the peptide chain through solid-phase synthesis . This process involves deprotection and coupling steps to form the desired peptide sequence.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

It is known that the compound is soluble in most organic solvents , suggesting that it can be distributed in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asparaginol(Trt) involves several steps:

    Crystallization: Formation of N’-Trityl-L-asparagine crystals.

    Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.

    Washing: Removal of residual starting materials.

    Extraction: Obtaining N-Acetyl-L-asparagine.

    Centrifugation: Further extraction of N’-Trityl-L-asparagine.

    Drying: Final product is obtained after drying.

Industrial Production Methods

Industrial production methods for Fmoc-Asparaginol(Trt) typically involve large-scale synthesis using automated peptide synthesizers. The process includes loading the resin, coupling the amino acids, and performing deprotection steps under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asparaginol(Trt) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with high purity, as the use of Fmoc-Asparaginol(Trt) prevents side reactions and ensures better solubility .

Scientific Research Applications

Fmoc-Asparaginol(Trt) is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asparaginol(Trt) is unique due to its superior solubility and ability to prevent side reactions during peptide synthesis. This makes it a preferred choice for researchers and industrial applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPYFGFABGWFFO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673773
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161529-14-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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